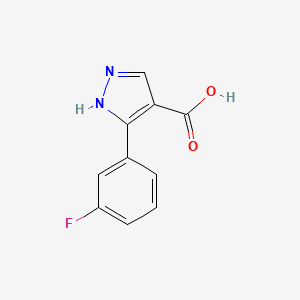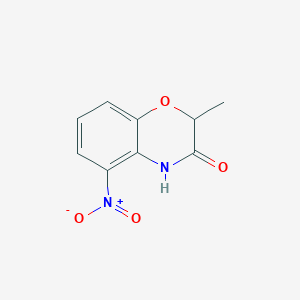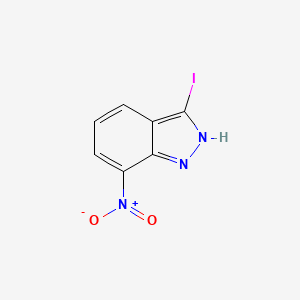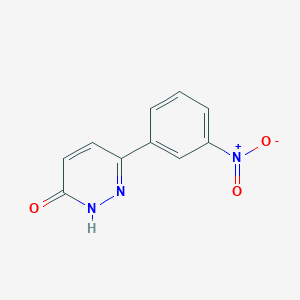
5-Nitro-2,3-dihydro-1,4-benzodioxine
概要
説明
5-Nitro-2,3-dihydro-1,4-benzodioxine: is an organic compound that belongs to the class of benzodioxines. It is characterized by a benzene ring fused with a dioxine ring, with a nitro group attached to the fifth position.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 2,3-dihydro-1,4-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale nitration reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions:
Oxidation: 5-Nitro-2,3-dihydro-1,4-benzodioxine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-amino-2,3-dihydro-1,4-benzodioxine.
Substitution: Formation of various substituted benzodioxines depending on the substituent introduced.
科学的研究の応用
Chemistry:
5-Nitro-2,3-dihydro-1,4-benzodioxine serves as a versatile intermediate in organic synthesis. It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology:
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine:
The compound is explored for its potential use in drug development. Its derivatives have shown promise in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Nitro-2,3-dihydro-1,4-benzodioxine is primarily attributed to its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can target enzymes and proteins involved in cellular processes, thereby exerting its antimicrobial and anti-inflammatory effects.
類似化合物との比較
2,3-Dihydro-1,4-benzodioxine: Lacks the nitro group and has different chemical reactivity and biological properties.
5-Amino-2,3-dihydro-1,4-benzodioxine: The amino derivative of 5-Nitro-2,3-dihydro-1,4-benzodioxine with distinct chemical and biological properties.
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine: A highly nitrated derivative with different applications and properties
Uniqueness:
This compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activities.
特性
IUPAC Name |
5-nitro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJIJSXCHOQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481548 | |
| Record name | 5-Nitro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-28-2 | |
| Record name | 5-Nitro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)






